3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a phenoxybenzyl group, a tert-butyl group, and a dichlorovinyl group attached to a carbamate moiety. Its chemical properties make it effective in targeting specific pests while minimizing harm to non-target organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate typically involves multiple steps:
Formation of 3-Phenoxybenzyl Alcohol: This can be achieved through the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 3-Phenoxybenzyl Chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride or phosphorus trichloride.
Preparation of N-(tert-butyl)-N-(2,2-dichlorovinyl)amine: This intermediate is synthesized by reacting tert-butylamine with 2,2-dichlorovinyl chloride.
Final Coupling Reaction: The final step involves the reaction of 3-phenoxybenzyl chloride with N-(tert-butyl)-N-(2,2-dichlorovinyl)amine in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperatures to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate group can be hydrolyzed to form 3-phenoxybenzyl alcohol and N-(tert-butyl)-N-(2,2-dichlorovinyl)amine.
Oxidation: The phenoxybenzyl group can be oxidized using strong oxidizing agents, leading to the formation of phenoxybenzoic acid derivatives.
Substitution: The dichlorovinyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH).
Major Products
Hydrolysis: 3-Phenoxybenzyl alcohol, N-(tert-butyl)-N-(2,2-dichlorovinyl)amine.
Oxidation: Phenoxybenzoic acid derivatives.
Substitution: Various substituted dichlorovinyl derivatives.
Scientific Research Applications
3-Phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and reaction mechanisms.
Biology: Investigated for its effects on insect physiology and biochemistry, particularly in disrupting nervous system functions.
Medicine: Explored for potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the formulation of insecticides for agricultural use, providing effective pest control while being relatively safe for humans and animals.
Mechanism of Action
The primary mechanism of action of 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission, paralysis, and eventual death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a stable complex, preventing the enzyme from functioning properly.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different structural components.
Aldicarb: A more toxic carbamate insecticide, known for its high potency and rapid action.
Methomyl: A carbamate insecticide with a broad spectrum of activity but higher toxicity compared to 3-phenoxybenzyl N-(tert-butyl)-N-(2,2-dichlorovinyl)carbamate.
Uniqueness
This compound is unique due to its specific structural features that confer selective insecticidal activity with lower toxicity to non-target organisms. Its dichlorovinyl group enhances its stability and effectiveness, while the phenoxybenzyl moiety contributes to its ability to penetrate insect cuticles and reach the target sites efficiently.
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl N-tert-butyl-N-(2,2-dichloroethenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)23(13-18(21)22)19(24)25-14-15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOXQZOJFPCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=C(Cl)Cl)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.